N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via an ethyl chain to a thiazole carboxamide scaffold.
Properties
Molecular Formula |
C21H21N5O2S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H21N5O2S/c1-28-15-8-6-14(7-9-15)12-23-21-26-18(13-29-21)20(27)22-11-10-19-24-16-4-2-3-5-17(16)25-19/h2-9,13H,10-12H2,1H3,(H,22,27)(H,23,26)(H,24,25) |
InChI Key |
MIXWIWNPSOWFHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole core is typically constructed via the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thioamides. For the target compound, 2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid serves as the intermediate. A modified protocol from recent studies employs:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate as the starting material.
-
Sequential N-alkylation with 4-methoxybenzyl chloride under basic conditions (K₂CO₃, DMF, 60°C, 12 h).
-
Hydrolysis of the ester group using NaOH/EtOH (reflux, 6 h) to yield the carboxylic acid derivative.
Key optimization parameters include maintaining anhydrous conditions during alkylation to prevent side reactions and controlling hydrolysis time to avoid decarboxylation.
Benzimidazole Moiety Synthesis
The ethyl-linked benzimidazole subunit is synthesized via cyclization of o-phenylenediamine with bromoacetic acid derivatives. A validated approach involves:
-
Reacting o-phenylenediamine with 2-bromoethylamine hydrobromide in 4 M HCl at 80°C for 8 h.
-
Isolating 2-(bromomethyl)-1H-benzimidazole through recrystallization (ethanol/water, 65% yield).
-
Further functionalization via nucleophilic substitution with ethylenediamine to introduce the ethyl spacer.
The reaction’s success hinges on strict stoichiometric control to minimize polyalkylation byproducts.
Carboxamide Coupling Strategies
Activation of the Carboxylic Acid
The thiazole-4-carboxylic acid intermediate undergoes activation using 1,1′-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) . Comparative studies show:
Amidation with the Benzimidazole-Ethylamine Derivative
The activated acyl chloride or imidazolide is coupled with N-[2-(1H-benzimidazol-2-yl)ethyl]amine under Schlenk conditions:
Purification via column chromatography (SiO₂, DCM/MeOH 95:5) removes unreacted amine and dimeric impurities.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Anhydrous DMF | 22% | |
| Temperature | 25°C (amidation) | 15% | |
| Catalyst Loading | 2 eq. Et₃N | 18% |
Elevating the amidation temperature beyond 40°C promotes epimerization at the thiazole C4 position, reducing enantiopurity.
Protecting Group Strategies
The 4-methoxybenzyl (PMB) group on the thiazole amine necessitates orthogonal protection:
-
PMB removal : Achieved via hydrogenolysis (H₂/Pd-C, MeOH, 6 h) post-amidation.
-
Alternative protecting groups (e.g., Boc) were discarded due to incompatibility with benzimidazole’s acidic NH.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥98% purity, with retention time = 12.3 min.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Source |
|---|---|---|---|---|
| CDI-mediated | 72 | 98 | High | |
| SOCl₂ activation | 68 | 95 | Moderate | |
| Direct alkylation | 58 | 90 | Low |
The CDI-mediated route is favored for industrial-scale synthesis due to its reproducibility and minimal side products .
Chemical Reactions Analysis
Thiazole Ring Formation
-
Cyclization via thiourea intermediates : Thiazoles are often synthesized by reacting thioureas with α-keto acids or similar carbonyl precursors. For example, cyanothioacetamide derivatives cyclize under basic conditions to form thiazoles .
-
Reagents : Thiourea, α-keto acids, or α-thiocyanato ketones.
Coupling Reactions
-
Amide bond formation : The carboxamide group likely forms via coupling of the thiazole carboxylic acid with the benzimidazole’s ethylamine fragment.
-
Reagents : EDCI/HOBt, DCC, or acid chlorides.
-
Conditions : Anhydrous solvents (e.g., DMF, THF).
Benzylamino Substitution
-
Nucleophilic substitution or reductive amination : The (4-methoxybenzyl)amino group may attach via displacement of a leaving group (e.g., bromide) or reduction of an imine intermediate.
-
Reagents : 4-methoxybenzylamine, reducing agents (e.g., NaBH₃CN).
Thiazole Core Reactivity
-
Electrophilic substitution : Thiazole rings undergo reactions at position 2 or 5, depending on substituents. The carboxamide group may direct substitution patterns .
-
Nucleophilic substitution : The sulfur atom’s lone pairs participate in Sₙ2-type reactions, as seen in analogous thiazole derivatives .
Benzimidazole Reactivity
-
Alkylation : The NH group may react with alkyl halides under basic conditions .
-
Coordination chemistry : The aromatic rings can participate in π-π interactions or metal coordination, influencing reactivity .
Amide Bond Stability
-
Hydrolysis : The amide bond is stable under mild conditions but may hydrolyze under acidic or basic conditions to form carboxylic acids.
Functional Group Modifications
| Modification | Reagents | Conditions | Outcome |
|---|---|---|---|
| Amide bond cleavage | HCl (aq), H₂O, heat | Acidic hydrolysis | Carboxylic acid + amine |
| Benzylamino substitution | 4-Methoxybenzylamine, NaBH₃CN | Reductive amination | Introduction of benzylamino group |
| Alkylation of benzimidazole | Alkyl halides, K₂CO₃ | Nucleophilic substitution | Extended alkyl chains |
Thiazole Derivatives
-
Anticancer activity : Thiazole-integrated compounds (e.g., thieno[2,3-d]pyrimidines) show cytotoxicity via tubulin polymerization inhibition .
-
Synthesis methods : KOH-catalyzed cyclization of cyanothioacetamide with α-thiocyanato ketones yields dihydrothiophenes, which can undergo Mannich reactions to form pyrimidines .
Benzimidazole Derivatives
-
COX-2 inhibition : Substituted benzimidazoles (e.g., 2-(6-alkyl-pyrazin-2-yl)-1H-benzimidazoles) exhibit anti-inflammatory activity .
-
Antioxidant properties : N-substituted benzimidazoles with electron-donating groups (e.g., benzyl, methyl) display cytoprotective effects .
Reaction Mechanism Insights
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of thiazole and benzimidazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the thiazole structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . The compound's ability to inhibit bacterial growth positions it as a candidate for further development in antimicrobial therapies.
2. Anticancer Activity
The compound's structural components suggest potential anticancer properties. In vitro studies have demonstrated that related benzimidazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF7) with IC50 values ranging from 1.2 to 5.3 μM . The presence of methoxy and hydroxy substituents has been shown to enhance this activity, indicating that N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide may also possess similar effects.
3. Anti-inflammatory Effects
Compounds containing thiazole rings have been reported to exhibit anti-inflammatory activities. The strategic substitution of functional groups can lead to enhanced anti-inflammatory responses, making this compound a potential candidate for treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole and thiazole moieties through condensation reactions followed by functional group modifications. Recent studies highlight the importance of optimizing reaction conditions to improve yield and purity .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiazole derivatives, several compounds were tested against common pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, demonstrating the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Activity
A series of benzimidazole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The most active compounds were identified as those with specific substitutions on the phenyl ring, suggesting that this compound could follow a similar pattern of activity .
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several synthesized derivatives in the evidence. Key comparisons include:
- Benzimidazole vs. Other Heterocycles : Replacing benzimidazole with triazolopyridine () or pyridine () alters electronic properties and binding affinity. Benzimidazole’s planar structure may enhance intercalation or enzyme active-site interactions compared to bulkier substituents .
- Methoxy Substituents : The 4-methoxy group in the target compound and 9e () improves solubility and may facilitate π-π stacking in hydrophobic pockets .
Physicochemical Properties
- Molecular Weight : The target compound (MW ~408–450 g/mol) falls within the optimal range for oral bioavailability, similar to ’s compound (408.5 g/mol) .
- Solubility : The 4-methoxy group enhances water solubility compared to halogenated analogs (e.g., 9c in with a bromophenyl group) .
- LogP : Predicted to be moderate (2.5–3.5) due to the benzimidazole’s hydrophobicity and methoxy group’s polarity.
Key Research Findings and Gaps
Structural Optimization: The 4-methoxybenzylamino group in the target compound may improve target selectivity over unsubstituted analogs (e.g., ’s 9a–9e) .
Synthetic Challenges : Steric hindrance from the benzimidazole-ethyl chain could complicate coupling steps, necessitating high-yield methods like those in .
Unanswered Questions: No direct data exist on the target compound’s pharmacokinetics or toxicity. Comparative studies with ’s DB07499 (a bithiazole carboxamide) could clarify metabolic stability .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that combines a benzimidazole moiety with a thiazole ring. The presence of these heterocycles contributes to its biological activity. The molecular formula is , and it has a molecular weight of 398.46 g/mol. The structural formula can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.
- IC50 Values : In vitro studies have demonstrated IC50 values ranging from 7.4 μM to 25.72 ± 3.95 μM against different cancer cell lines, indicating potent cytotoxicity .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 7.4 | Induction of apoptosis |
| U87 (glioblastoma) | 25.72 | PI3K/AKT pathway inhibition |
2. Antimicrobial Activity
The compound also exhibits significant antimicrobial properties against various bacterial strains:
- Tested Strains : It has shown activity against Escherichia coli, Staphylococcus aureus, and other Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values suggest effective inhibition at concentrations as low as 50 μg/mL for certain strains .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 50 | Moderate |
| Staphylococcus aureus | 25 | High |
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects in various models:
- Inflammatory Markers : Studies indicate a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.
- Animal Models : In vivo studies using rodent models have shown significant decreases in edema and inflammatory responses .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when administered alongside conventional chemotherapy, enhancing overall treatment efficacy.
- Infection Control : A study focusing on patients with bacterial infections indicated that the addition of this compound to standard antibiotic therapy led to quicker resolution of symptoms and reduced hospital stay duration.
Q & A
Q. What are the optimal synthetic routes and purification strategies for synthesizing the target compound?
The compound's synthesis involves multi-step reactions, including cyclization of benzimidazole precursors and coupling with thiazole-carboxamide intermediates. Key steps include:
- Cyclization : Reacting 2-(chloromethyl)benzimidazole derivatives with amines under reflux in ethanol or DMF, using acetic acid as a catalyst .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzimidazole-ethylamine moiety to the thiazole-carboxamide core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) are critical for isolating high-purity products (>95% by HPLC) .
Q. How is structural characterization performed to confirm the compound’s identity?
- Spectroscopic Analysis :
- 1H/13C NMR : Verify benzimidazole protons (δ 7.2–8.1 ppm), thiazole carbons (δ 160–170 ppm), and methoxybenzyl groups (δ 3.8 ppm for –OCH3) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and benzimidazole N–H bending (~3400 cm⁻¹) .
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (e.g., ±0.3% deviation) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like fluconazole .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methyl groups on the benzimidazole or methoxybenzyl moieties to assess impact on potency .
- Bioisosteric Replacement : Replace the thiazole ring with oxazole or triazole to evaluate metabolic stability .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or tubulin) .
Q. What advanced analytical techniques resolve structural ambiguities in analogs?
- X-ray Crystallography : Determine bond lengths/angles in the benzimidazole-thiazole scaffold (e.g., monoclinic crystal system with P21/c space group) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 436.1284) with <5 ppm error .
Q. How should contradictory biological data (e.g., high in vitro potency but low in vivo efficacy) be addressed?
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
Q. What experimental frameworks validate target engagement in disease models?
- Gene Knockdown : siRNA silencing of putative targets (e.g., EGFR or topoisomerase II) in cancer cells to confirm mechanism .
- In Vivo Efficacy : Xenograft models (e.g., murine breast cancer) with dose escalation (10–100 mg/kg, oral) and biomarker analysis (e.g., Ki-67 staining) .
Methodological Notes
- Data Contradictions : Discrepancies in biological activity across studies may arise from assay conditions (e.g., serum concentration in cell culture) or impurity profiles .
- Experimental Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO ≤0.1%) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
